7-Bromo-4-chloro-5-fluorocinnoline
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Overview
Description
7-Bromo-4-chloro-5-fluorocinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-5-fluorocinnoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of cinnoline derivatives. The process may include steps such as nitration, reduction, and halogen exchange reactions. For instance, a typical synthetic route might involve the bromination of a cinnoline derivative followed by chlorination and fluorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific solvents can also enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-5-fluorocinnoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Scientific Research Applications
7-Bromo-4-chloro-5-fluorocinnoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-5-fluorocinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-4-chloro-5-fluorocinnoline include other halogenated cinnoline derivatives such as:
- 7-Bromo-4-chloro-6-fluorocinnoline
- 7-Bromo-4-chloro-5-iodocinnoline
- 7-Bromo-4-chloro-5-methylcinnoline
Uniqueness
What sets this compound apart from its analogs is the specific arrangement of halogen atoms, which can influence its reactivity and biological activity. The presence of fluorine, in particular, can enhance its stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H3BrClFN2 |
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Molecular Weight |
261.48 g/mol |
IUPAC Name |
7-bromo-4-chloro-5-fluorocinnoline |
InChI |
InChI=1S/C8H3BrClFN2/c9-4-1-6(11)8-5(10)3-12-13-7(8)2-4/h1-3H |
InChI Key |
UVGDPHZIWNWERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=NC=C2Cl)F)Br |
Origin of Product |
United States |
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